(R)-叔丁基(2-氧代-1-苯乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

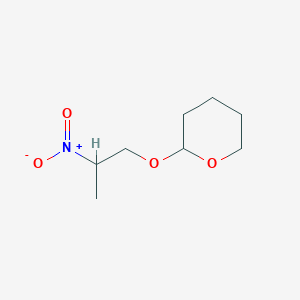

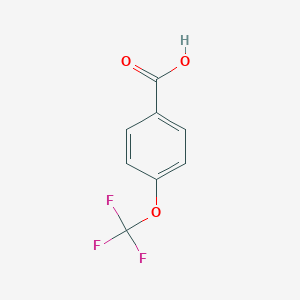

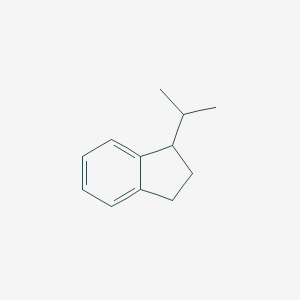

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and natural products. The compound's structure features a tert-butyl carbamate group, which is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives often involves multi-step reactions starting from readily available starting materials such as amino acids or aldehydes. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, was synthesized from L-Serine through a sequence of esterification, protection, reduction, and Corey-Fuchs reaction steps 10. Another example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which utilized an iodolactamization as a key step . These methods highlight the importance of protecting group strategies and the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of (R)-tert-butyl (2-oxo-1-phenylethyl)carbamate would include a carbamate moiety linked to a phenylethyl group, which contains a chiral center. The stereochemistry of this center is crucial for the biological activity of the compound. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the molecule during chemical transformations .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. They can be transformed into corresponding amines, alcohols, or other derivatives depending on the synthetic route chosen. For example, tert-butyl phenylcarbamates have been resolved into their enantiomers using enzymatic kinetic resolution, which is a testament to their reactivity and the possibility of obtaining optically pure compounds . Additionally, tert-butyl carbamates can act as nitrone equivalents in reactions with organometallics to yield N-protected hydroxylamines, demonstrating their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-tert-butyl (2-oxo-1-phenylethyl)carbamate would be influenced by the presence of the tert-butyl carbamate group. This group is known for its resistance to hydrolysis and its ability to withstand various reaction conditions. The phenylethyl moiety would contribute to the compound's hydrophobic character, which could affect its solubility in organic solvents. The chiral center would be expected to impact the compound's optical properties, such as specific rotation, which is important for the characterization of enantiomerically pure substances .

科学研究应用

合成应用和环境影响

氨基甲酸酯,包括与“(R)-叔丁基(2-氧代-1-苯乙基)氨基甲酸酯”在结构上相关的化合物,在合成化学中广泛用于各种应用。Vacondio 等人(2010 年)的综述强调了分子结构在药物氨基甲酸酯的代谢稳定性和水解中的重要性,指出了它们对药物开发和其他合成应用的设计意义 Vacondio 等人,2010 年。类似地,Shang Jianpen(2014 年)总结的 N-取代氨基甲酸酯的非光气合成方法的研究展示了生态友好和更安全的合成路线的进展,反映了这些化合物在可持续化学实践中的更广泛应用 Shang Jianpen,2014 年。

环境行为和修复工作

氨基甲酸酯及其衍生物的环境出现和归宿一直是广泛研究的主题,因为它们被广泛使用且具有潜在的环境影响。Squillace 等人(1997 年)详细回顾了叔丁基甲醚(MTBE)的环境行为和归宿,MTBE 是一种与氨基甲酸酯相关的化合物,强调了它在水中的高溶解性和对地下固体的低吸附性,这对地下水污染构成了挑战 Squillace 等人,1997 年。Vakili 等人(2017 年)的工作对此进行了补充,他们回顾了从水溶液中去除 MTBE 的吸附技术,说明了为氨基甲酸酯相关污染物开发有效修复策略的持续努力 Vakili 等人,2017 年。

属性

IUPAC Name |

tert-butyl N-[(1R)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)

![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)